molecular formula C17H19NO3 B15162668 (E)-N-Benzyl-1-(2,4,6-trimethoxyphenyl)methanimine CAS No. 175349-95-8

(E)-N-Benzyl-1-(2,4,6-trimethoxyphenyl)methanimine

Cat. No.: B15162668
CAS No.: 175349-95-8
M. Wt: 285.34 g/mol
InChI Key: GWYLZOFAYJLAOA-UHFFFAOYSA-N
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Description

(E)-N-Benzyl-1-(2,4,6-trimethoxyphenyl)methanimine is an organic compound characterized by the presence of a benzyl group attached to a methanimine moiety, which is further substituted with three methoxy groups at the 2, 4, and 6 positions on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-Benzyl-1-(2,4,6-trimethoxyphenyl)methanimine typically involves the condensation of benzylamine with 2,4,6-trimethoxybenzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the formation of the imine bond. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-N-Benzyl-1-(2,4,6-trimethoxyphenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, reduction may produce amines, and substitution can result in various substituted derivatives of the original compound.

Scientific Research Applications

(E)-N-Benzyl-1-(2,4,6-trimethoxyphenyl)methanimine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating certain diseases, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-Benzyl-1-(2,4,6-trimethoxyphenyl)methanimine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylideneaniline: Similar structure but lacks the methoxy groups.

    N-Benzyl-1-(2,4-dimethoxyphenyl)methanimine: Similar but with only two methoxy groups.

    N-Benzyl-1-(2,6-dimethoxyphenyl)methanimine: Similar but with methoxy groups at different positions.

Uniqueness

(E)-N-Benzyl-1-(2,4,6-trimethoxyphenyl)methanimine is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These methoxy groups can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various research applications.

Properties

CAS No.

175349-95-8

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

N-benzyl-1-(2,4,6-trimethoxyphenyl)methanimine

InChI

InChI=1S/C17H19NO3/c1-19-14-9-16(20-2)15(17(10-14)21-3)12-18-11-13-7-5-4-6-8-13/h4-10,12H,11H2,1-3H3

InChI Key

GWYLZOFAYJLAOA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C=NCC2=CC=CC=C2)OC

Origin of Product

United States

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